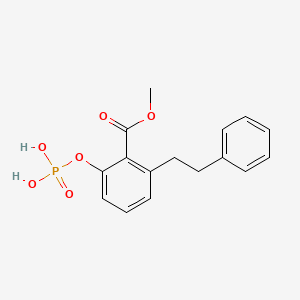
2-Phenethyl-6-phosphonooxy-benzoic acid methyl ester
説明
Fatty Acid Methyl Esters (FAMEs) are a type of ester that are derived from the transesterification of a fat or vegetable oil . They are used in a variety of applications, including biodiesel production .
Synthesis Analysis
The synthesis of FAMEs generally involves a process called transesterification. In this process, a triglyceride (fat/oil) reacts with an alcohol in the presence of a catalyst to form esters and glycerol . The catalyst can be either an acid or a base .Molecular Structure Analysis
The molecular structure of FAMEs consists of a carboxylate group attached to a long aliphatic chain. The length and saturation of the aliphatic chain can vary, which results in different physical and chemical properties .Chemical Reactions Analysis
The primary chemical reaction involved in the formation of FAMEs is transesterification. This reaction is reversible and can be influenced by factors such as temperature, pressure, and the presence of a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of FAMEs can vary depending on their molecular structure. Factors such as the length and saturation of the aliphatic chain can influence properties such as melting point, boiling point, and viscosity .科学的研究の応用
Chemical Structure and Conformation Studies :
- Structure of Benfotiamine Hemihydrate: This study focuses on the structure of a related compound, benfotiamine, which includes a phosphonooxy group similar to the compound of interest. The study details the conformation and crystal structure, which might be relevant for understanding the chemical behavior of similar compounds (Shin, Cho & Chae, 1993).
Synthesis and Reactivity :
- Reaction of Dimethyl 2-Methyl- and Dimethyl 2-Phenyl-4-oxo-4H-chromen-3-yl-phosphonate with Amines: This research investigates the reaction of dimethyl phosphonates with amines, yielding cyclic phosphonic analogues. This study can provide insights into the reactivity of phosphonate groups in various chemical environments (Elż & Slawomir, 1999).
Biological Applications :
- Antibody-catalyzed Degradation of Cocaine: While not directly related to the compound of interest, this study discusses the use of a phosphonate monoester in the development of monoclonal antibodies for cocaine degradation, highlighting the potential biological applications of phosphonate esters (Landry et al., 1993).
Catalysis and Synthesis :
- An Efficient Large-Scale Synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate: This research describes the synthesis of a compound that includes a benzoate ester, which might be useful for understanding the synthetic approaches applicable to the compound of interest (Kucerovy et al., 1997).
Spectroscopic Analysis :
- An In Situ Study of Methyl Benzoate and Benzoic Acid Reduction on Yttrium Oxide by Infrared Spectroscopic Flow Reactor: This study involves the reduction of methyl benzoate, providing insights into the behavior of benzoate esters under certain conditions, which might be relevant for similar compounds (King & Strojny, 1982).
作用機序
将来の方向性
特性
IUPAC Name |
methyl 2-(2-phenylethyl)-6-phosphonooxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O6P/c1-21-16(17)15-13(11-10-12-6-3-2-4-7-12)8-5-9-14(15)22-23(18,19)20/h2-9H,10-11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NENFLOJIKJGGLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1OP(=O)(O)O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225754 | |
| Record name | 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171921-37-1 | |
| Record name | 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171921-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl 2-(2-phenylethyl)-6-(phosphonooxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(Pyrazin-2-yloxy)ethyl]amine](/img/structure/B3087158.png)
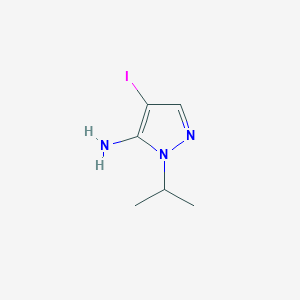
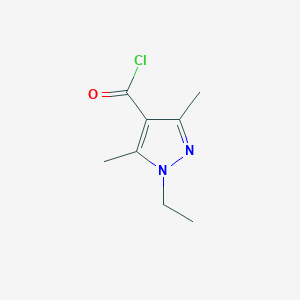
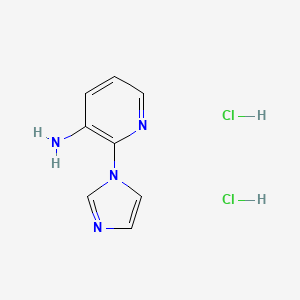

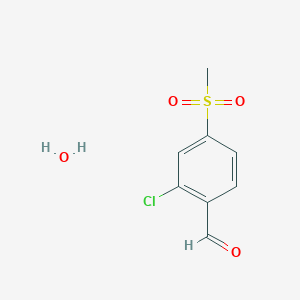
![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)


![2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B3087239.png)


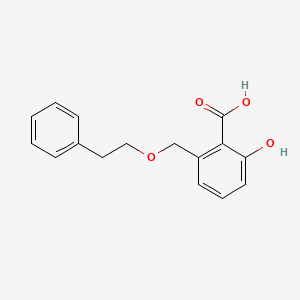
![3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087265.png)